Hydroxy-Bifenthrin-d5
CAS No.:
Cat. No.: VC0199662
Molecular Formula: C₂₃H₁₇D₅ClF₃O₃
Molecular Weight: 443.9
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₁₇D₅ClF₃O₃ |
|---|---|
| Molecular Weight | 443.9 |
Introduction
Hydroxy-Bifenthrin-d5 is a deuterium-labeled analog of Bifenthrin, a synthetic pyrethroid insecticide widely used in agricultural and residential pest control. The compound incorporates five deuterium atoms into its structure, creating a stable isotope-labeled version that maintains similar chemical properties to the parent compound while providing distinct analytical advantages. With a molecular weight of 443.90 g/mol, this compound serves primarily as an analytical reference standard rather than as an active insecticidal agent .
Development and Research Applications
The development of Hydroxy-Bifenthrin-d5 emerged from the need for reliable internal standards in environmental and biological analyses. The compound is commonly utilized in analytical and pharmacokinetic research where precise quantification of Bifenthrin is required. The incorporation of deuterium atoms creates a mass difference that can be detected by mass spectrometry instruments, allowing for accurate quantification even in complex matrices . This stable isotope-labeled compound has become an indispensable tool for researchers and analytical laboratories working with pyrethroid compounds.
Chemical Properties and Structural Characteristics
Molecular Specifications
Hydroxy-Bifenthrin-d5 possesses distinct chemical properties that make it suitable for analytical applications. The compound's complete chemical identity is summarized in Table 1.
Table 1: Chemical Properties of Hydroxy-Bifenthrin-d5
| Property | Value |
|---|---|
| Catalogue Number | DVE001521 |
| CAS Number | Not Assigned |
| Molecular Weight | 443.90 g/mol |
| IUPAC Name | (1R, 2R, 3R)-rel-3-[(1Z)-2-Chloro-3, 3, 3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methyl-Cyclopropanecarboxylic Acid (2-Methyl[1, 1′-biphenyl]-3-yl)methyl Ester-d5 |
| Parent Drug | Bifenthrin |
The molecular structure features a cyclopropane ring with trifluorinated substituents and a hydroxymethyl group, along with a biphenyl structure that contributes to its chemical stability and analytical utility .
Deuterium Labeling Pattern
The "d5" designation in Hydroxy-Bifenthrin-d5 indicates the presence of five deuterium atoms strategically positioned within the molecule. This deuterium labeling creates an isotopic signature that distinguishes it from the non-deuterated Bifenthrin while maintaining nearly identical chemical behavior. The strategic placement of deuterium atoms ensures minimal isotope effects on chemical reactions and biological interactions, making it an ideal internal standard .
Analytical Applications and Methodologies
Role in Mass Spectrometry
Hydroxy-Bifenthrin-d5 significantly enhances the accuracy of mass spectrometry analyses through isotope dilution techniques. When added to a sample containing the non-labeled analyte (Bifenthrin), the deuterated analog serves as an internal reference that compensates for variations in sample preparation, injection, and instrument response. The mass difference between the deuterated and non-deuterated compounds allows mass spectrometers to distinguish between the two, enabling precise quantification even in complex environmental or biological matrices .
Applications in Liquid Chromatography
In liquid chromatography applications, Hydroxy-Bifenthrin-d5 serves as a valuable tool for method validation and quality control. The compound elutes at virtually the same retention time as non-deuterated Bifenthrin but can be selectively detected based on its mass spectrum. This property makes it particularly valuable in multi-residue pesticide analysis methods, where it can help ensure the accuracy of quantitative results for Bifenthrin in various samples .
Importance in Pesticide Residue Analysis
Pesticide residue analysis represents one of the most significant applications for Hydroxy-Bifenthrin-d5. Modern analytical laboratories commonly employ multi-residue methods capable of screening hundreds of pesticide compounds in a single analytical run. As demonstrated in large-scale pesticide screening protocols, internal standards such as Hydroxy-Bifenthrin-d5 play a crucial role in ensuring accurate quantification of target analytes . These deuterated standards compensate for matrix effects and instrumental variations that might otherwise compromise analytical results.
Comparison with Related Deuterated Compounds
Structural Relationships with Other Bifenthrin Derivatives
Several deuterated analogs of Bifenthrin exist, each serving specific analytical purposes. Table 2 compares Hydroxy-Bifenthrin-d5 with related deuterated compounds.
Table 2: Comparison of Deuterated Bifenthrin Analogs
| Compound | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|
| Hydroxy-Bifenthrin-d5 | 443.90 | N/A | Contains hydroxymethyl group and five deuterium atoms |
| (rac-trans)-Bifenthrin-d5 | 427.9 | Not Specified | Racemic mixture of trans isomers with five deuterium atoms |
| 2-Methyl-3-biphenylmethanol-D5 | 203.29 | 1329835-20-2 | Fragment of Bifenthrin structure with deuterium labeling |
Each of these compounds finds specific applications in analytical chemistry, with Hydroxy-Bifenthrin-d5 offering particular advantages for studies focused on the hydroxylated metabolites of Bifenthrin .
Metabolic Significance
The hydroxylated form of Bifenthrin represents an important metabolic pathway for the parent compound in biological systems. Hydroxy-Bifenthrin-d5 therefore provides a valuable tool for studying the pharmacokinetics and metabolism of Bifenthrin, enabling researchers to track both the parent compound and its hydroxylated metabolites with high precision. This capability is particularly important in environmental fate studies and human exposure assessments .
Synthesis and Production Considerations
Quality Control Parameters
As an analytical standard, Hydroxy-Bifenthrin-d5 requires rigorous quality control to ensure its reliability in quantitative analyses. Key quality parameters include:
-
Isotopic purity (percentage of molecules containing the full complement of five deuterium atoms)
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Chemical purity (absence of non-deuterated Bifenthrin and other impurities)
-
Stability under storage conditions
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Accuracy of concentration in standard solutions
Commercial providers of such standards typically implement strict quality assurance protocols to maintain "0% tolerance in quality of product" as emphasized by suppliers .
Research Applications and Case Studies
Use in Environmental Monitoring
Bifenthrin, as a widely used pyrethroid insecticide, is frequently monitored in environmental samples including soil, water, and agricultural products. Hydroxy-Bifenthrin-d5 serves as a crucial internal standard in these analyses, enabling accurate quantification down to trace levels. Modern analytical methods employing GC-MS/MS and LC-MS/MS techniques can detect pesticide residues at concentrations in the low μg/kg range, as demonstrated in market sample analyses where pesticides like chlorpyrifos ethyl and kresoxim methyl were detected at 2.3 and 2.7 μg/kg respectively .
Future Research Directions and Challenges
Emerging Analytical Technologies
As analytical technologies continue to evolve, the role of deuterated standards like Hydroxy-Bifenthrin-d5 may expand into new applications. Advanced techniques such as high-resolution mass spectrometry offer enhanced selectivity and sensitivity, potentially enabling even more precise quantification of Bifenthrin and its metabolites in complex matrices. Integration of these standards into automated, high-throughput analytical workflows represents a promising direction for future development.
Challenges in Analytical Method Development
Despite the advantages offered by deuterated internal standards, several challenges remain in their application. Matrix effects in complex biological and environmental samples can still influence analytical results, requiring careful method validation. Additionally, the stability of deuterated standards under various storage and analytical conditions requires careful consideration to ensure reliable results. Future research may focus on developing more robust analytical protocols that maximize the benefits of deuterated standards while minimizing these potential limitations.
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